molecular formula C18H26BNO3 B7956422 1-[2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one

1-[2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one

Cat. No.: B7956422
M. Wt: 315.2 g/mol
InChI Key: RJWFSQYZCXOSEX-UHFFFAOYSA-N
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Description

1-[2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one is an organic compound that features a boronic ester group and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the borylation of an aryl halide using a palladium catalyst and bis(pinacolato)diboron under mild conditions . The resulting boronic ester can then be coupled with a piperidinone derivative through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Piperidine derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

1-[2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use as a probe for studying biological systems due to its boronic ester group.

    Medicine: Investigated for its potential as a drug candidate or as a building block for drug synthesis.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-[2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The piperidinone moiety can interact with various biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one is unique due to the combination of its boronic ester group and piperidinone moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO3/c1-13-9-10-14(19-22-17(2,3)18(4,5)23-19)12-15(13)20-11-7-6-8-16(20)21/h9-10,12H,6-8,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWFSQYZCXOSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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